molecular formula C14H20ClN3O B12237304 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine

Cat. No.: B12237304
M. Wt: 281.78 g/mol
InChI Key: WYPQVIVWJBWFST-UHFFFAOYSA-N
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Description

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an isopropyl group at the first position, a methoxybenzyl group at the nitrogen atom, and an amine group at the fifth position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 3-methoxybenzyl chloride and the pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
  • 1-isopropyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

Uniqueness

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-11(2)17-14(7-8-16-17)15-10-12-5-4-6-13(9-12)18-3;/h4-9,11,15H,10H2,1-3H3;1H

InChI Key

WYPQVIVWJBWFST-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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